4-Hydroxy-4-methylpent-2-ynoic acid
Overview
Description
Preparation Methods
4-Hydroxy-4-methylpent-2-ynoic acid can be synthesized through various methods. One common synthetic route involves the reaction of propiolic acid with acetone in the presence of potassium hydroxide (KOH) under inert atmosphere conditions . The reaction mixture is stirred overnight at room temperature, followed by acidification and extraction to obtain the desired product. The yield of this method can range from 53% to 74%, depending on the purification techniques used .
Chemical Reactions Analysis
4-Hydroxy-4-methylpent-2-ynoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form a double bond or single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydroxy-4-methylpent-2-ynoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methylpent-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and triple bond play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
4-Hydroxy-4-methylpent-2-ynoic acid can be compared with other similar compounds, such as:
2-Pentynoic acid: Similar structure but lacks the hydroxyl group.
Propiolic acid: Contains a triple bond but lacks the hydroxyl and methyl groups.
2-Butynoic acid: Similar structure but with a shorter carbon chain.
4-Methylhexanoic acid: Contains a methyl group but lacks the triple bond and hydroxyl group
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-hydroxy-4-methylpent-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMODACYDJLXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390373 | |
Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50624-25-4 | |
Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50624-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the catalytic activity of Ag- and Cu-containing catalysts in the carboxylation of 2-methylbutyn-3-ol-2 to produce 4-Hydroxy-4-methylpent-2-ynoic acid?
A1: The research [] investigates the use of Ag- and Cu-containing catalysts for the synthesis of this compound through the carboxylation of 2-methylbutyn-3-ol-2. While the abstract doesn't provide specific results, it highlights the exploration of different catalysts for this reaction. This suggests that the study likely focuses on comparing the catalytic activity, selectivity, and potentially the reaction mechanisms associated with each catalyst system. Further details on the performance of these catalysts, including yield, conversion rates, and optimal reaction conditions, would be found within the full text of the paper.
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